(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
Description
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 2-position and an isopropyl substituent on the nitrogen atom. Its stereochemistry (2S configuration) makes it a critical intermediate in asymmetric synthesis and catalysis. The compound’s structure enables hydrogen bonding via the hydroxyl group and steric modulation through the isopropyl group, which are pivotal in enantioselective reactions .
Properties
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUYISZYNEDKN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Base : n-Butyllithium (n-BuLi) is employed to deprotonate the amine in anhydrous tetrahydrofuran (THF) at low temperatures (-70°C to 0°C).
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Alkylating Agent : Isopropyl iodide is preferred due to its reactivity, though isopropyl bromide may require longer reaction times.
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Workup : The reaction is quenched with water, and the product is purified via column chromatography or distillation.
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(2S)-2-Pyrrolidinemethanol (5.0 g, 49.5 mmol) is dissolved in THF under nitrogen.
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n-BuLi (2.2 eq) is added at -70°C, followed by dropwise addition of isopropyl iodide (1.5 eq).
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The mixture is warmed to room temperature, stirred for 12 hours, and quenched with water.
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The crude product is purified by silica gel chromatography, yielding (2S)-1-(1-methylethyl)-2-pyrrolidinemethanol (≈60–70% yield).
Key Considerations :
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Stereochemical integrity at C2 is preserved due to the rigidity of the pyrrolidine ring.
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Excess alkylating agent and prolonged reaction times improve yields but may lead byproducts.
Multi-Step Synthesis from L-Proline
This approach begins with L-proline, exploiting its inherent (S)-configuration, and involves reduction followed by alkylation.
Step 1: Reduction of L-Proline to (2S)-2-Pyrrolidinemethanol
L-Proline is reduced to prolinol using lithium aluminum hydride (LiAlH₄) in THF or methanol.
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L-Proline (10 g, 86.9 mmol) is suspended in THF.
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LiAlH₄ (3.0 eq) is added portionwise at 0°C, and the mixture is refluxed for 3–6 hours.
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The reaction is quenched with aqueous KOH, filtered, and concentrated to afford prolinol (≈65–90% yield).
Step 2: Alkylation with Isopropyl Halides
The prolinol is alkylated as described in Section 1, yielding the target compound.
Overall Yield : 40–55% (two-step process).
Catalytic Hydrogenation of Pyrroline Intermediates
A less common but stereospecific method involves hydrogenating a pyrroline precursor. For example, 1-(1-methylethyl)-2-pyrrolidinemethanol can be synthesized via hydrogenation of a substituted pyrroline using palladium on carbon (Pd/C) or ruthenium catalysts.
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A pyrroline derivative (e.g., 1-(1-methylethyl)-3,4-dihydro-2H-pyrrole) is dissolved in isopropanol.
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Hydrogen gas (4–10 MPa) is introduced in the presence of 5% Ru/C and phosphoric acid at 120–180°C for 4–12 hours.
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The product is isolated via distillation or crystallization (≈35–50% yield).
Advantages :
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Avoids harsh alkylation conditions.
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Suitable for large-scale synthesis.
Limitations :
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Requires access to specialized pyrroline precursors.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Stereochemical Control |
|---|---|---|---|---|
| Alkylation of Prolinol | (2S)-2-Pyrrolidinemethanol | n-BuLi, Isopropyl iodide | 60–70% | High |
| Multi-Step from L-Proline | L-Proline | LiAlH₄, Isopropyl iodide | 40–55% | High |
| Catalytic Hydrogenation | Pyrroline derivative | H₂, Ru/C | 35–50% | Moderate |
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
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Reduction: : The compound can be further reduced to form more saturated derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
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Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Ethers, esters
Scientific Research Applications
Scientific Research Applications
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol has been extensively studied for its potential applications in various fields:
Pharmaceutical Development
The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems has led to investigations into its efficacy as a potential treatment for conditions like depression and anxiety.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), highlighting their potential role in managing mood disorders .
Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of specific bacterial strains and cancer cell lines.
Data Table: Biological Activities
| Activity Type | Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | |
| Anticancer | HeLa Cells | 8 | |
| Antiviral | Influenza Virus | 15 |
Chemical Research
In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its chiral nature makes it particularly valuable in creating enantiomerically pure compounds.
Case Study:
A recent publication explored the use of this compound in synthesizing novel ligands for G-protein coupled receptors (GPCRs), showcasing its versatility in drug design.
Industrial Applications
In industrial settings, this compound is employed in the production of fine chemicals and agrochemicals. Its role as a chiral auxiliary facilitates the synthesis of enantiomerically pure products, which are crucial in pharmaceuticals and agrochemicals.
Data Table: Industrial Uses
| Application Type | Description |
|---|---|
| Fine Chemicals | Used as a chiral building block |
| Agrochemicals | Intermediate for synthesizing herbicides |
Mechanism of Action
The mechanism by which (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
(2S)-1,2-Dimethyl-2-pyrrolidinemethanol (CAS 2881022-46-2)
- Structure : Features methyl groups at both the 1- and 2-positions.
- Physical Properties :
(2S)-1-Triphenylmethyl-2-pyrrolidinemethanol (CAS 179918-60-6)
- Structure : A bulky triphenylmethyl group at the 1-position.
- Physical Properties :
- Key Differences : The triphenylmethyl group introduces significant steric hindrance and aromatic π-π interactions, making this compound less reactive in nucleophilic reactions but useful in stabilizing transition states in asymmetric catalysis.
(S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol
- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group.
- Synthetic Role: Used as an intermediate in peptide synthesis and organocatalysis. The Boc group enhances stability under basic conditions but is labile in acidic media .
Functional Group Modifications
(S)-(-)-1-Benzyl-2-pyrrolidinemethanol
- Structure : Benzyl group at the 1-position.
- Applications : Widely used in chiral ligand design for transition-metal catalysis. The benzyl group enhances lipophilicity, favoring organic-phase reactions .
- Key Differences : The aromatic benzyl group increases molecular weight (MW: 191.3 g/mol) compared to the aliphatic isopropyl group (MW: 129.2 g/mol for dimethyl analog), affecting solubility and catalytic activity .
(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS 102069-83-0)
- Structure : 2-Methoxybenzoyl group at the 1-position.
- Electronic Effects : The electron-withdrawing carbonyl group reduces nitrogen basicity, altering reactivity in acid-mediated reactions .
- Key Differences : The methoxybenzoyl group introduces additional hydrogen-bonding sites, which may enhance enantioselectivity in certain catalytic systems compared to the target compound.
Stereochemical and Configurational Variations
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol (CAS 912852-87-0)
- Structure : Enantiomer of the target compound with an R configuration.
- Applications : Used to study stereochemical effects in catalysis. For example, the (2S) configuration may favor specific transition-state geometries in asymmetric hydrogenation .
2-(1-Methylpyrrolidin-2-yl)ethanol
- Structure: Ethanol substituent instead of methanol.
- Physical Properties : Longer alkyl chain increases hydrophobicity (predicted logP: ~0.5–1.0) compared to the target compound .
Biological Activity
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol, commonly referred to as isopropyl pyrrolidine alcohol, is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C_7H_15NO. The compound features a pyrrolidine ring with an isopropyl group and a hydroxymethyl substituent.
Synthesis Methods:
The synthesis typically involves the reduction of corresponding precursors through various chemical reactions. For example, the reduction of ketones or the use of chiral ligands can yield this compound with high enantioselectivity .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Receptor Binding: The compound binds to nicotinic receptors, leading to increased calcium ion influx and subsequent activation of intracellular signaling cascades .
- Cytokine Modulation: It may influence the expression of pro-inflammatory cytokines, thereby modulating immune responses in various biological systems .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Nicotinic Receptor Agonism | Demonstrated that similar pyrrolidine compounds enhance dopamine release in neuronal cultures. |
| Study 2 | Antimicrobial Activity | Identified antimicrobial properties against Mycobacterium tuberculosis for related structures. |
| Study 3 | Inflammatory Response | Showed that pyrrolidine derivatives can reduce TNF-α induced inflammation in monocytes. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or asymmetric catalysis. For example, a procedure analogous to involves heating a mixture of a pyrrolidine precursor with an isopropyl halide in DMF at 150°C in the presence of a base (e.g., K₂CO₃), followed by extraction and purification via column chromatography. Chiral resolution using tartaric acid derivatives (as in ) may be required to isolate the (2S)-enantiomer .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm the pyrrolidine backbone and substituents (e.g., isopropyl and hydroxymethyl groups). and provide reference shifts for similar structures .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., [M+H]+ in ) .
- Optical Rotation : To confirm enantiopurity, as the (2S) configuration is critical for chiral applications .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a sealed container away from oxidizers .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its performance in asymmetric catalysis?
- Methodological Answer : The (2S) configuration enhances enantioselectivity in reactions like β-lactam synthesis (). For example, when used as a ligand in copper-catalyzed asymmetric reactions, the hydroxymethyl group coordinates with the metal center, while the isopropyl group creates steric hindrance to direct substrate approach. Comparative studies with (2R)-enantiomers show significantly lower enantiomeric excess (ee) .
Q. How can researchers address discrepancies in reported catalytic activities of this compound across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents.
- Catalyst Loading : Sub-stoichiometric amounts (e.g., 5 mol%) vs. excess ligand can alter reaction kinetics.
- Temperature : Higher temperatures may reduce enantioselectivity due to racemization.
Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors .
Q. What strategies are effective for resolving racemic mixtures of this compound?
- Methodological Answer : Chiral resolution methods include:
- Diastereomeric Salt Formation : Use of (R)- or (S)-mandelic acid to precipitate one enantiomer.
- Chiral Chromatography : Employing cellulose-based columns (e.g., Chiralpak® IA) for HPLC separation.
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
Q. What are the key challenges in scaling up the synthesis of this compound for industrial research?
- Methodological Answer : Scaling up requires addressing:
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during isopropyl group substitution.
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency.
- Waste Management : Neutralize reaction byproducts (e.g., HX acids) with aqueous bicarbonate .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Use NMR to identify decomposition products (e.g., ring-opening at acidic pH) .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
